N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a triazolopyridazine moiety, which is known for its biological activity, and a fluoroisonicotinamide group, which can enhance the compound’s pharmacokinetic properties.
Mechanism of Action
Target of action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives . Compounds in this class have been found to exhibit various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, the targets of “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide” could be enzymes or receptors involved in these biological processes.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities exhibited by 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives, these effects could include changes in cell growth (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), or inflammation (in the case of anti-inflammatory activity) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid.
Coupling with Pyrrolidine: The triazolopyridazine core is then coupled with a pyrrolidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroisonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of enzymes such as c-Met and Pim-1, which are targets for cancer therapy.
Biological Research: The compound has shown cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer treatment.
Pharmacokinetics: Studies have indicated that the compound has favorable pharmacokinetic properties, which is crucial for drug development.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores have been studied for their biological activities.
Fluoroisonicotinamide Derivatives: Other compounds with fluoroisonicotinamide groups have been explored for their pharmacokinetic properties.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide is unique due to its dual inhibition of c-Met and Pim-1, which makes it a promising candidate for cancer therapy . Its combination of structural features enhances both its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
3-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN7O/c16-12-7-17-5-3-11(12)15(24)19-10-4-6-22(8-10)14-2-1-13-20-18-9-23(13)21-14/h1-3,5,7,9-10H,4,6,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVWXVOGMXTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=NC=C2)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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